(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features both quinoline and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the iodination of quinoline to obtain 5-iodoquinoline. This is followed by the esterification of 4-chloro-3-hydroxynaphthalene-2-carboxylic acid with 5-iodoquinoline under acidic conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the iodine atom could yield various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of both quinoline and naphthalene moieties makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
Mechanism of Action
The mechanism of action of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate: shares similarities with other quinoline and naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and chlorine atoms, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C20H11ClINO3 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H11ClINO3/c21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16/h1-10,24H |
InChI Key |
QBBMUIJKGPQWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)O)C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.